ETHYL 4-({[4-(2-PYRIMIDINYL)PIPERAZINO]CARBONYL}AMINO)BENZOATE
Overview
Description
ETHYL 4-({[4-(2-PYRIMIDINYL)PIPERAZINO]CARBONYL}AMINO)BENZOATE is a complex organic compound with a molecular formula of C18H21N5O3 This compound features a piperazine ring substituted with a pyrimidinyl group, linked to an ethyl benzoate moiety through a carbonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 4-({[4-(2-PYRIMIDINYL)PIPERAZINO]CARBONYL}AMINO)BENZOATE typically involves the following steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized through cyclization reactions involving 1,2-diamine derivatives and sulfonium salts.
Substitution with Pyrimidinyl Group: The piperazine ring is then substituted with a pyrimidinyl group using appropriate reagents and conditions.
Linking to Ethyl Benzoate: The final step involves linking the substituted piperazine to an ethyl benzoate moiety through a carbonyl group.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include parallel solid-phase synthesis and photocatalytic synthesis .
Chemical Reactions Analysis
Types of Reactions
ETHYL 4-({[4-(2-PYRIMIDINYL)PIPERAZINO]CARBONYL}AMINO)BENZOATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups within the compound.
Substitution: The compound can undergo substitution reactions, particularly at the piperazine and pyrimidinyl moieties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can introduce new functional groups into the molecule.
Scientific Research Applications
ETHYL 4-({[4-(2-PYRIMIDINYL)PIPERAZINO]CARBONYL}AMINO)BENZOATE has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: The compound is used in various industrial processes, including the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of ETHYL 4-({[4-(2-PYRIMIDINYL)PIPERAZINO]CARBONYL}AMINO)BENZOATE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to the desired biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to ETHYL 4-({[4-(2-PYRIMIDINYL)PIPERAZINO]CARBONYL}AMINO)BENZOATE include:
- ETHYL 4-({[4-(2-PYRIMIDINYL)PIPERAZINO]CARBOTHIOYL}AMINO)BENZOATE
- Other piperazine derivatives with different substituents on the piperazine ring.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and its potential applications in various fields. Its structure allows for diverse chemical modifications, making it a versatile compound for research and industrial purposes.
Properties
IUPAC Name |
ethyl 4-[(4-pyrimidin-2-ylpiperazine-1-carbonyl)amino]benzoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N5O3/c1-2-26-16(24)14-4-6-15(7-5-14)21-18(25)23-12-10-22(11-13-23)17-19-8-3-9-20-17/h3-9H,2,10-13H2,1H3,(H,21,25) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VMZMGKBUUPZATL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)N2CCN(CC2)C3=NC=CC=N3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N5O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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